1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide
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Overview
Description
1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide is a complex organic compound featuring a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinium intermediates, followed by the introduction of the hydroxyiminomethyl group and the but-2-enyl linker. The final step involves the formation of the dibromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The pyridinium core can interact with nucleic acids and proteins, potentially disrupting their normal activity.
Comparison with Similar Compounds
Similar Compounds
Pyridinium derivatives: Compounds with similar pyridinium cores but different substituents.
Hydroxyiminomethyl derivatives: Compounds featuring the hydroxyiminomethyl group attached to different cores.
Uniqueness
1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18Br2N4O2 |
---|---|
Molecular Weight |
458.1 g/mol |
IUPAC Name |
1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide |
InChI |
InChI=1S/C16H16N4O2.2BrH/c17-16(21)15-5-11-20(12-6-15)8-2-1-7-19-9-3-14(4-10-19)13-18-22;;/h1-6,9-13H,7-8H2,(H-,17,21);2*1H/b2-1+;; |
InChI Key |
YUWPKVJHGHLJKW-SEPHDYHBSA-N |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N/O)C/C=C/C[N+]2=CC=C(C=C2)C(=O)N.[Br-].[Br-] |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)CC=CC[N+]2=CC=C(C=C2)C(=O)N.[Br-].[Br-] |
Origin of Product |
United States |
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